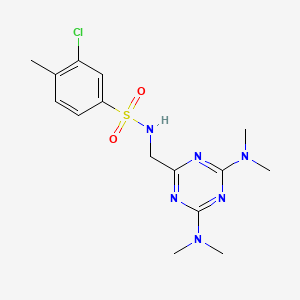

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

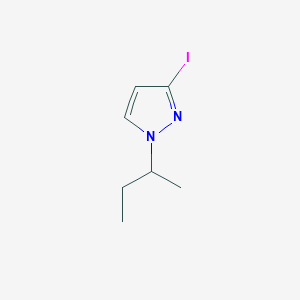

The compound is a derivative of triazine, which is a class of nitrogen-containing heterocycles . The triazine ring can have various substituents, in this case, it seems to have dimethylamino and chloro-methylbenzenesulfonamide groups.

Chemical Reactions Analysis

Triazines are known to undergo reactions such as hydrolysis, halogenation, and amination . The specific chemical reactions that this compound would undergo depend on various factors like the reaction conditions and the other reactants involved.Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include parameters like molecular weight, boiling point, melting point, solubility, etc . These properties for this specific compound aren’t available in the sources I found.Applications De Recherche Scientifique

Synthesis and Polymer Research

A pivotal study by Matsukawa et al. (1980) delves into the synthesis of bi-functional melamine derivatives, including variations of the core chemical structure of interest. These derivatives demonstrate potential in creating polycondensates through a reaction facilitated by zinc nitrate, suggesting applications in polymer science and materials engineering S. Matsukawa, T. Teshirogi, M. Sakamoto, H. Tonami, 1980.

Medicinal Chemistry and Enzyme Inhibition

Research into novel derivatives of this compound has shown significant inhibitory activity against human carbonic anhydrase isozymes, underscoring its potential in developing anticancer therapies. The study by Żołnowska et al. (2018) highlights the synthesis of specific derivatives that target transmembrane tumor-associated isozymes, presenting a promising avenue for cancer treatment B. Żołnowska, J. Sławiński, Krzysztof Szafrański, et al., 2018.

Environmental Science and Herbicide Research

Dietrich, Reiser, and Stieglitz (1995) conducted a study on Triflusulfuron Methyl, a compound structurally similar to the one , examining its metabolism in both microbial and rat models. This research provides insights into the environmental fate of such chemicals, specifically their rapid microbial metabolism, which is critical for understanding the ecological impact of new herbicides R. Dietrich, R. W. Reiser, B. Stieglitz, 1995.

Advanced Materials and Chemical Synthesis

Khodairy, Ali, and El-wassimy (2016) explored the use of toluenesulfonamide derivatives, akin to the subject compound, in synthesizing novel triazepines, pyrimidines, and azoles. Their findings open up new pathways in the design and development of advanced materials and pharmaceuticals A. Khodairy, Ali M. Ali, M. El-wassimy, 2016.

Biochemistry and Molecular Biology

Lolak et al. (2020) investigated benzenesulfonamides incorporating triazine motifs for their antioxidative and enzyme inhibitory properties. This research elucidates the compound's potential in addressing diseases associated with oxidative stress and enzyme dysfunction Nabih Lolak, M. Boğa, Muhammed Tuneğ, et al., 2020.

Orientations Futures

Propriétés

IUPAC Name |

N-[[4,6-bis(dimethylamino)-1,3,5-triazin-2-yl]methyl]-3-chloro-4-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H21ClN6O2S/c1-10-6-7-11(8-12(10)16)25(23,24)17-9-13-18-14(21(2)3)20-15(19-13)22(4)5/h6-8,17H,9H2,1-5H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKULJEJTNVNLER-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)S(=O)(=O)NCC2=NC(=NC(=N2)N(C)C)N(C)C)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H21ClN6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((4,6-bis(dimethylamino)-1,3,5-triazin-2-yl)methyl)-3-chloro-4-methylbenzenesulfonamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-[(3,5-dimethylisoxazol-4-yl)methyl]-1-(2-methoxyphenyl)-5-pyridin-2-yl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2917845.png)

![N-[2-[(1R,5S)-6,6-Dimethyl-2-bicyclo[3.1.1]hept-2-enyl]ethyl]-4-(prop-2-enoylamino)benzamide](/img/structure/B2917851.png)

![N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)(trifluoro)methanesulfonamide](/img/structure/B2917852.png)

![4-[(1-methyl-1H-pyrazol-4-yl)amino]pyridine-3-carboxylic acid](/img/structure/B2917853.png)

![3-[3-(2-methylpiperidin-1-yl)propyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/structure/B2917864.png)

![N-(4-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)thiazol-2-yl)-2,3-dimethoxybenzamide](/img/structure/B2917865.png)

![3-amino-N-(5-chloro-2-methoxyphenyl)-4,6-dimethylthieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2917867.png)